5-Cyclopropoxy-2-isopropylisonicotinic acid
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Overview
Description
5-Cyclopropoxy-2-isopropylisonicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropyl group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropylisonicotinic acid can be achieved through several methods. One common approach involves the reaction of isonicotinic acid with cyclopropyl alcohol and isopropyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of carboxylic acid synthesis apply. Industrial production may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Cyclopropoxy-2-isopropylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropylisonicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A related compound with similar structural features but lacking the cyclopropoxy and isopropyl groups.
Nicotinic Acid:
Uniqueness
5-Cyclopropoxy-2-isopropylisonicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)10-5-9(12(14)15)11(6-13-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
PPPGRURSNDITOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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